molecular formula C13H9ClF3N3O B12439055 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide

Cat. No.: B12439055
M. Wt: 315.68 g/mol
InChI Key: XHBYGKBMNLTOBE-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazides It features a pyridine ring substituted with chlorine and trifluoromethyl groups, attached to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide involves its interaction with specific molecular targets. For instance, in the context of agrochemicals, it may inhibit enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This inhibition disrupts the metabolic processes, leading to the death of the target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential as a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-10-5-9(13(15,16)17)6-19-11(10)7-1-3-8(4-2-7)12(21)20-18/h1-6H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBYGKBMNLTOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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